molecular formula C23H17BrN2O2S B3001303 (5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate CAS No. 851126-12-0

(5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate

Cat. No. B3001303
CAS RN: 851126-12-0
M. Wt: 465.37
InChI Key: KXFAIKHVLXRYDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds often involves multicomponent reactions, as seen in the electrochemically induced transformation of 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid to yield a compound with potential biomedical applications . Another example includes the synthesis of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles from 5-bromobenzofuran-2-carboxylic acid, which demonstrates the utility of brominated intermediates in creating novel compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of brominated compounds is often determined using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography . For instance, the crystal structure of a related compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, was determined from single-crystal X-ray diffraction data . These techniques could be employed to analyze the molecular structure of "(5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate".

Chemical Reactions Analysis

The reactivity of brominated compounds can be quite diverse. For example, the compound synthesized in paper was reacted with ethanol and amines to obtain corresponding esters and amides, indicating the potential for further functionalization of brominated molecules. The chemical reactions involving the compound of interest would likely depend on the presence of reactive functional groups and the overall stability of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be predicted in silico, as demonstrated in paper , where properties and drug likeness were predicted for a series of esters and amides. The planarity and intermolecular interactions, such as C—H⋯O bonds leading to a layered structure, are also important physical characteristics, as seen in the compound from paper . These analyses could be applied to predict the properties of "this compound".

Scientific Research Applications

Synthesis and Structural Studies

  • Research has shown the synthesis of structurally related compounds, such as the creation of various triazole derivatives. For instance, the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate involved a related reaction mechanism (Pokhodylo & Obushak, 2019).

  • Similar bromo-substituted compounds have been studied, showing bromine migration in reactions of halogeno derivatives with potassium amide. This highlights potential pathways for modifying similar structures (Bie, Plas, Geurtsen, & Nijdam, 2010).

Biomedical Applications

  • There's research on N-phenylpyrazole derivatives, demonstrating their antimicrobial activity. This suggests potential antimicrobial applications for structurally similar compounds (Farag, Mayhoub, Barakat, & Bayomi, 2008).

  • Another study synthesized a zinc phthalocyanine derivative, emphasizing its suitability for photodynamic therapy in cancer treatment. This indicates the relevance of similar compounds in cancer therapeutics (Pişkin, Canpolat, & Öztürk, 2020).

  • Research on 3-heteroarylthioquinoline derivatives for antituberculosis and cytotoxicity studies also sheds light on the potential medical uses of similar compounds (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

properties

IUPAC Name

(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O2S/c1-16-21(29-18-12-6-3-7-13-18)22(26(25-16)17-10-4-2-5-11-17)28-23(27)19-14-8-9-15-20(19)24/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFAIKHVLXRYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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